molecular formula C9H14ClNO B2763008 1-Amino-3-phenylpropan-2-ol hydrochloride CAS No. 22820-51-5

1-Amino-3-phenylpropan-2-ol hydrochloride

Cat. No.: B2763008
CAS No.: 22820-51-5
M. Wt: 187.67
InChI Key: GKSPVIFXXCRJKE-UHFFFAOYSA-N
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Description

1-Amino-3-phenylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol. It is a white crystalline powder that is soluble in water and commonly used in various scientific and industrial applications. This compound is known for its unique structure, which includes an amino group, a phenyl group, and a hydroxyl group, making it a versatile molecule in organic synthesis and pharmaceutical research.

Scientific Research Applications

1-Amino-3-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral ligands and catalysts.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: It is investigated for its potential therapeutic effects, including its use in the development of drugs targeting neurological and cardiovascular conditions.

    Industry: The compound is used in the manufacture of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound is classified under the GHS07 hazard class, with the signal word being 'Warning’ . It’s important to handle this compound with care, following all safety precautions.

Preparation Methods

The synthesis of 1-Amino-3-phenylpropan-2-ol hydrochloride can be achieved through several routes. One common method involves the reduction of 1-nitro-3-phenylpropan-2-ol using hydrogen in the presence of a palladium catalyst. Another approach is the reductive amination of 3-phenylpropan-2-one with ammonia and a reducing agent such as sodium borohydride . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques like continuous flow reactors and high-pressure hydrogenation.

Chemical Reactions Analysis

1-Amino-3-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or potassium permanganate.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group using hydrogenation or metal hydrides.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.

    Major Products: These reactions can yield products such as 1-phenyl-2-propanone, 1-phenyl-2-propanol, and various amide derivatives.

Comparison with Similar Compounds

1-Amino-3-phenylpropan-2-ol hydrochloride can be compared with similar compounds such as:

    Phenylpropanolamine: Similar in structure but used primarily as a decongestant and appetite suppressant.

    Ephedrine: Another sympathomimetic agent with similar effects but different pharmacokinetics and side effect profiles.

    Pseudoephedrine: Used as a decongestant with a similar mechanism of action but different regulatory status and availability.

Properties

IUPAC Name

1-amino-3-phenylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSPVIFXXCRJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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